Antagonist Activity at P2X3 Purinoceptor: A Distinct Pain Target with Nanomolar Potency
2,3-Diphenylpropylamine exhibits potent antagonist activity at the recombinant rat P2X3 purinoceptor, with an EC50 of 80 nM [1]. This is a key differentiation from the broader diphenylpropylamine class, which is more commonly associated with opioid receptors or calcium channels [2]. The potency and specific target engagement (P2X3) are not shared by the 3,3-diphenylpropylamine isomer or N-substituted analogs like fendiline and prenylamine, which are primarily known as calcium antagonists and GABAB modulators, respectively [3][4].
| Evidence Dimension | P2X3 receptor antagonist activity (EC50) |
|---|---|
| Target Compound Data | 80 nM |
| Comparator Or Baseline | 3,3-Diphenylpropylamine, Fendiline, Prenylamine: No reported P2X3 activity; known activities: opioid receptor agonism (3,3-isomer), calcium channel antagonism (Fendiline), GABAB PAM (Prenylamine) [2][3][4] |
| Quantified Difference | Unique activity profile at a therapeutically relevant ion channel; no cross-activity reported for comparators. |
| Conditions | Antagonist activity at recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes, assessed by electrophysiology [1]. |
Why This Matters
For researchers targeting chronic pain pathways (e.g., neuropathic, inflammatory) where P2X3 antagonism is a validated mechanism, 2,3-diphenylpropylamine provides a distinct chemical starting point unavailable from other commercially sourced diphenylpropylamine analogs.
- [1] BindingDB. (n.d.). Primary Search Ki for P2X purinoceptor 3 and BDBM50118219. Retrieved April 20, 2026, from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=P2X+purinoceptor+3&reactant2=BDBM50118219&column=ki&startPg=0&Increment=50&submit=Search View Source
- [2] Glennon, R. A. (2005). Binding characteristics of σ2 receptor ligands. Revista Brasileira de Ciências Farmacêuticas, 41(1), 17-24. Retrieved April 20, 2026, from https://paperity.org/p/216506457/binding-characteristics-of-sigma2-receptor-ligands View Source
- [3] DrugBank. (n.d.). Fendiline. Retrieved April 20, 2026, from https://go.drugbank.com/drugs/DB08941 View Source
- [4] Kerr, D. I., & Ong, J. (2002). Arylalkylamines are a novel class of positive allosteric modulators at GABAB receptors in rat neocortex. European Journal of Pharmacology, 451(1), 69-77. Retrieved April 20, 2026, from https://www.sciencedirect.com/science/article/abs/pii/S0014299902022486 View Source
